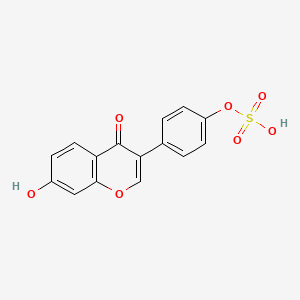
Daidzein 4'-sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daidzein 4’-sulfate is a sulfated derivative of daidzein, an isoflavone predominantly found in soybeans and other legumes. Isoflavones are a class of phytoestrogens, plant-derived compounds with estrogenic activity. Daidzein 4’-sulfate is formed through the sulfation of daidzein, which enhances its solubility and alters its biological activity. This compound has garnered interest due to its potential health benefits and applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of daidzein 4’-sulfate typically involves the sulfation of daidzein. This can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is usually carried out in an organic solvent such as pyridine or dimethylformamide (DMF) at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of daidzein 4’-sulfate may involve enzymatic sulfation using sulfotransferases. This method is advantageous due to its specificity and mild reaction conditions. The use of recombinant enzymes in bioreactors can facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Daidzein 4’-sulfate can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to regenerate daidzein.
Oxidation: Oxidative reactions can modify the phenolic structure, potentially leading to quinone formation.
Reduction: Reduction reactions can target the carbonyl group in the isoflavone structure.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Daidzein.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of daidzein.
Applications De Recherche Scientifique
Daidzein 4’-sulfate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfation reactions and the behavior of sulfated flavonoids.
Biology: Investigated for its role in cellular transport mechanisms and its interaction with various transport proteins.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antioxidant properties. It has shown promise in reducing estrogen-dependent cancer cell proliferation.
Industry: Utilized in the development of functional foods and nutraceuticals due to its enhanced solubility and bioavailability .
Mécanisme D'action
Daidzein 4’-sulfate exerts its effects through several mechanisms:
Estrogen Receptor Modulation: It can bind to estrogen receptors, modulating their activity and influencing estrogen-dependent pathways.
Antioxidant Activity: The compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Cellular Transport: Daidzein 4’-sulfate is actively transported into cells by specific transport proteins, influencing its bioavailability and activity .
Comparaison Avec Des Composés Similaires
Daidzein: The parent compound, less soluble but with similar estrogenic activity.
Genistein: Another isoflavone with higher estrogen receptor affinity and similar health benefits.
Glycitein: A less common isoflavone with distinct biological activities.
Equol: A metabolite of daidzein with potent estrogenic activity.
Uniqueness of Daidzein 4’-Sulfate: Daidzein 4’-sulfate stands out due to its enhanced solubility and unique biological activities. Its sulfation alters its interaction with cellular transport proteins and enzymes, potentially leading to different pharmacokinetics and bioavailability compared to its non-sulfated counterparts .
Propriétés
Numéro CAS |
162935-26-4 |
|---|---|
Formule moléculaire |
C15H10O7S |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
[4-(7-hydroxy-4-oxochromen-3-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O7S/c16-10-3-6-12-14(7-10)21-8-13(15(12)17)9-1-4-11(5-2-9)22-23(18,19)20/h1-8,16H,(H,18,19,20) |
Clé InChI |
CQRHJEVIKOKQMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















